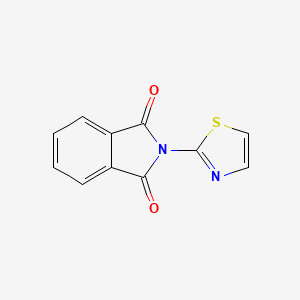

2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are present in numerous natural products and have diverse applications in drug development for treatment allergies, inflammation, HIV infections, hypertension, bacterial infections, and more .

Synthesis Analysis

Thiazoles can be synthesized through several artificial paths and varied physico-chemical factors . For example, a novel series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives was synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .Molecular Structure Analysis

Thiazoles have resonating structures, with some resonating assemblies similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Applications De Recherche Scientifique

Antineoplastic Activity

N-(2-Thiazolyl)phthalimide derivatives have shown promise as potential antineoplastic agents. Researchers synthesized novel phthalimido-thiazolidine-2,4-dione derivatives and evaluated their activity against cancer cells in vitro. One compound, FT-12 (9j), exhibited antiproliferative effects against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced clone formation, induced cell cycle arrest in the S phase, and triggered necrosis and apoptosis. Although promising, further studies are needed to confirm its viability as a cancer therapy .

Antimicrobial Properties

Compounds containing a phthalimide core have demonstrated antimicrobial activity. The introduction of different pharmacophore subunits, such as pyrazoles, diazoles, and thiazoles, enhances their biological efficacy. These derivatives may serve as scaffolds for designing new antimicrobial agents .

Biological Applications of 1,2,3-Triazoles

1,2,3-Triazoles, structurally similar to amide bonds, have found broad applications. They are used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. Medicinal compounds with a 1,2,3-triazole core, like anticonvulsant drug Rufinamide and anticancer drug carboxyamidotriazole, highlight their significance .

Other Potential Uses

- Seed Yield Enhancement : Some synthesized N-(2-Thiazolyl)phthalimide derivatives promote rapeseed growth, increase seed yield, and enhance oil content .

- Hybrid Antimicrobials : Combining thiazole and sulfonamide groups in hybrid antimicrobials shows promise as an antibacterial therapeutic strategy .

Mécanisme D'action

Target of Action

N-(2-Thiazolyl)phthalimide, also known as 2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, is a compound that has been synthesized and evaluated for its antineoplastic activities against cancer cells . The primary targets of this compound are cancer cells, particularly Panc-1, Sk-mel-28, and PC-3 cells .

Mode of Action

The compound interacts with its targets by inducing antiproliferative activity . It reduces the ability of these cells to form new clones and causes irreversibility in the cell cycle, inducing arrest in the S phase . Additionally, the compound induces necrosis and apoptosis .

Biochemical Pathways

It is known that the compound affects the cell cycle, particularly the s phase . This suggests that it may interfere with DNA replication and other processes that occur during this phase of the cell cycle.

Pharmacokinetics

It is known that phthalimide derivatives, such as thalidomide, are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(2-Thiazolyl)phthalimide may have similar properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N-(2-Thiazolyl)phthalimide’s action is a reduction in the proliferation of cancer cells . It reduces the ability of these cells to form new clones and induces cell cycle arrest, necrosis, and apoptosis . This leads to a decrease in the growth and spread of cancer cells.

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGPAOBJCWIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289138 | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6945-01-3 | |

| Record name | MLS002693221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)

![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)

![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)

![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)

![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)

![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)